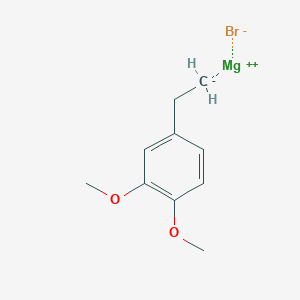
Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 4-ethyl-1,2-dimethoxybenzene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide typically involves the reaction of 4-ethyl-1,2-dimethoxybenzene with magnesium in the presence of a brominating agent. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction can be represented as follows:
4-ethyl-1,2-dimethoxybenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and strict control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic carbon atoms in carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out in an anhydrous ether solvent at low temperatures.
Substitution Reactions: Reagents such as alkyl halides and aryl halides are used. The reaction conditions vary depending on the nature of the substrate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Addition: The major products are secondary and tertiary alcohols.
Substitution Reactions: The products are substituted benzene derivatives.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials such as polymers and nanomaterials.
Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;4-methyl-1,2-dimethoxybenzene;bromide
- Magnesium;4-ethyl-1,2-dimethoxybenzene;chloride
- Magnesium;4-ethyl-1,2-dimethoxybenzene;iodide
Uniqueness
Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide is unique due to its specific reactivity and selectivity in organic synthesis. The presence of the 4-ethyl-1,2-dimethoxybenzene moiety imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations.
Propriétés
IUPAC Name |
magnesium;4-ethyl-1,2-dimethoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-4-8-5-6-9(11-2)10(7-8)12-3;;/h5-7H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIBHXAAPKMWOR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[CH2-])OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
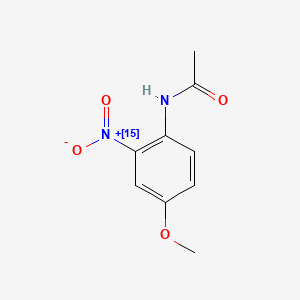
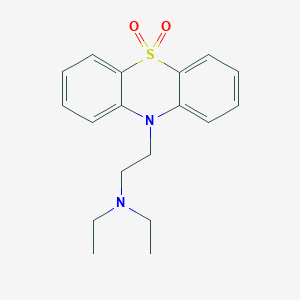
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
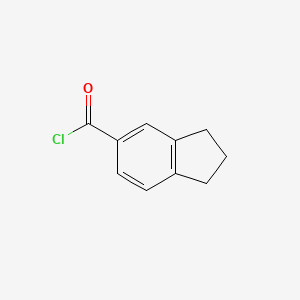
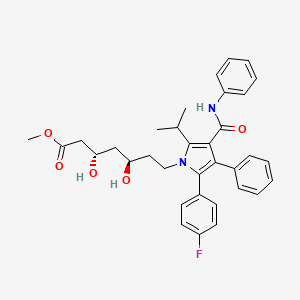

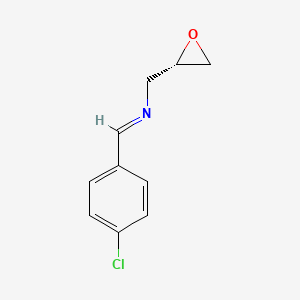
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
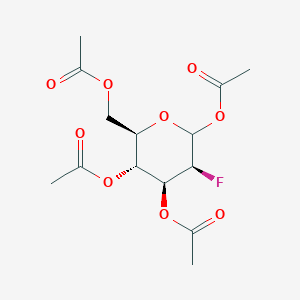
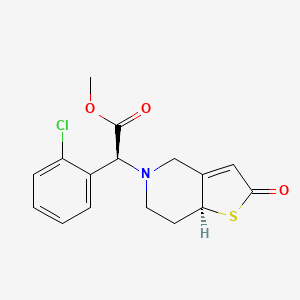
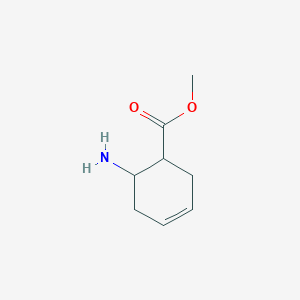
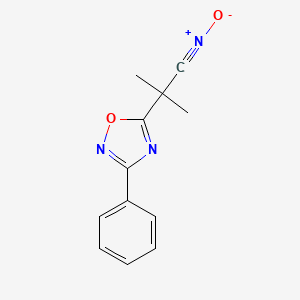
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
